molecular formula C19H17N3O3 B11069129 4-(4-hydroxy-3-methoxyphenyl)-3-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one

4-(4-hydroxy-3-methoxyphenyl)-3-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one

Cat. No.: B11069129
M. Wt: 335.4 g/mol
InChI Key: PTJBJLOJQVRNAE-UHFFFAOYSA-N
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Description

4-(4-hydroxy-3-methoxyphenyl)-3-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one is a complex organic compound belonging to the pyrazolo[3,4-b]pyridine family This compound is characterized by its unique structure, which includes a pyrazolo[3,4-b]pyridine core fused with a phenyl and a hydroxy-methoxyphenyl group

Preparation Methods

The synthesis of 4-(4-hydroxy-3-methoxyphenyl)-3-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one typically involves multi-step reactions. One common method involves the oxidative [3 + 3] annulation of enals with pyrazol-5-amines under mild reaction conditions . This method is known for its broad substrate scope and excellent yields. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and efficiency.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxy and methoxy groups.

    Annulation: The pyrazolo[3,4-b]pyridine core can be further modified through annulation reactions to introduce additional functional groups.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions used but often include derivatives with enhanced biological or chemical properties.

Scientific Research Applications

4-(4-hydroxy-3-methoxyphenyl)-3-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-hydroxy-3-methoxyphenyl)-3-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one involves its interaction with molecular targets such as tubulin. It inhibits microtubule polymerization by binding to the colchicine site, leading to the inhibition of cell migration, cell cycle arrest in the G2/M phase, and apoptosis of cancer cells . This mechanism is crucial for its anticancer activity and highlights its potential as a therapeutic agent.

Comparison with Similar Compounds

Similar compounds include other pyrazolo[3,4-b]pyridine derivatives, such as:

    Pyrazolo[3,4-b]pyridine: A simpler analog with similar core structure but lacking the hydroxy-methoxyphenyl and phenyl groups.

    Pyrazolo[3,4-b]pyridin-6-one derivatives: These compounds share the same core structure but differ in the substituents attached to the pyrazolo[3,4-b]pyridine ring.

Compared to these similar compounds, 4-(4-hydroxy-3-methoxyphenyl)-3-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one is unique due to its specific substituents, which confer distinct chemical and biological properties. Its enhanced anticancer activity and potential for further functionalization make it a valuable compound for research and development.

Properties

Molecular Formula

C19H17N3O3

Molecular Weight

335.4 g/mol

IUPAC Name

4-(4-hydroxy-3-methoxyphenyl)-3-phenyl-2,4,5,7-tetrahydropyrazolo[3,4-b]pyridin-6-one

InChI

InChI=1S/C19H17N3O3/c1-25-15-9-12(7-8-14(15)23)13-10-16(24)20-19-17(13)18(21-22-19)11-5-3-2-4-6-11/h2-9,13,23H,10H2,1H3,(H2,20,21,22,24)

InChI Key

PTJBJLOJQVRNAE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C2CC(=O)NC3=NNC(=C23)C4=CC=CC=C4)O

Origin of Product

United States

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